2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a nitrothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized starting from 4-methoxyaniline, which undergoes a series of reactions including acylation and cyclization to form the thiazole core.
Attachment of the Sulfanyl Group: The thiazole ring is then functionalized with a sulfanyl group using appropriate reagents and conditions, such as cesium carbonate as an alkaline base.
Introduction of the Nitrothiophene Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce a sulfoxide or sulfone .
Wissenschaftliche Forschungsanwendungen
2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: Its biological activity can be studied to understand its interactions with various biomolecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the methoxyphenyl group and has shown similar biological activities.
2-(4-Methoxyphenyl)ethan-1-amine:
Uniqueness
2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(4-nitrothiophen-2-yl)ethan-1-one is unique due to its combination of a thiazole ring, a methoxyphenyl group, and a nitrothiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H12N2O4S3 |
---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl]-1-(4-nitrothiophen-2-yl)ethanone |
InChI |
InChI=1S/C16H12N2O4S3/c1-22-12-4-2-10(3-5-12)13-8-24-16(17-13)25-9-14(19)15-6-11(7-23-15)18(20)21/h2-8H,9H2,1H3 |
InChI-Schlüssel |
WWGDRWBJNRQEPA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)C3=CC(=CS3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.